N-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine
CAS No.: 2097901-05-6
Cat. No.: VC7510644
Molecular Formula: C12H13N5O2
Molecular Weight: 259.269
* For research use only. Not for human or veterinary use.
![N-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine - 2097901-05-6](/images/structure/VC7510644.png)
Specification
CAS No. | 2097901-05-6 |
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Molecular Formula | C12H13N5O2 |
Molecular Weight | 259.269 |
IUPAC Name | (5-methyl-1,2-oxazol-3-yl)-[3-(pyrimidin-4-ylamino)azetidin-1-yl]methanone |
Standard InChI | InChI=1S/C12H13N5O2/c1-8-4-10(16-19-8)12(18)17-5-9(6-17)15-11-2-3-13-7-14-11/h2-4,7,9H,5-6H2,1H3,(H,13,14,15) |
Standard InChI Key | RPTWDLWULGQHSR-UHFFFAOYSA-N |
SMILES | CC1=CC(=NO1)C(=O)N2CC(C2)NC3=NC=NC=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, N-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine, delineates its core structure:
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A four-membered azetidine ring (C<sub>3</sub>H<sub>6</sub>N) substituted at the 1-position with a 5-methyl-1,2-oxazole-3-carbonyl group.
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The 3-position of the azetidine ring is linked to a pyrimidin-4-amine moiety (C<sub>4</sub>H<sub>5</sub>N<sub>3</sub>).
The molecular formula is C<sub>12</sub>H<sub>14</sub>N<sub>4</sub>O<sub>2</sub>, with a calculated molecular weight of 262.27 g/mol. Key functional groups include:
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1,2-Oxazole: A five-membered heterocycle with oxygen and nitrogen atoms at positions 1 and 2, respectively, and a methyl group at position 5 .
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Azetidine: A strained four-membered ring known to enhance metabolic stability and binding affinity in medicinal chemistry .
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Pyrimidin-4-amine: A six-membered aromatic ring with nitrogen atoms at positions 1, 3, and 4, contributing to hydrogen-bonding interactions in biological targets .
Table 1: Key Molecular Properties
Property | Value |
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Molecular Formula | C<sub>12</sub>H<sub>14</sub>N<sub>4</sub>O<sub>2</sub> |
Molecular Weight | 262.27 g/mol |
Hydrogen Bond Donors | 2 (amine and NH in azetidine) |
Hydrogen Bond Acceptors | 5 (oxazole O, carbonyl O, pyrimidine N) |
Rotatable Bonds | 4 |
Synthesis and Characterization
Synthetic Pathways
While no explicit synthesis protocol exists for this compound in the provided sources, analogous azetidine derivatives are typically synthesized via:
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Azetidine Functionalization:
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Oxazole Formation:
A hypothetical synthesis route could involve:
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Protection of azetidin-3-amine with tert-butoxycarbonyl (Boc).
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Acylation with 5-methyl-1,2-oxazole-3-carbonyl chloride.
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Deprotection and subsequent coupling with 4-aminopyrimidine.
Spectroscopic Characterization
Data from related azetidine-oxazole compounds suggest:
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<sup>1</sup>H NMR:
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δ 8.2–8.4 ppm (pyrimidine H-2 and H-6).
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δ 6.8–7.0 ppm (oxazole H-4).
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δ 3.5–4.2 ppm (azetidine CH<sub>2</sub> and CH).
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IR:
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1680–1700 cm<sup>−1</sup> (C=O stretch).
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1600–1620 cm<sup>−1</sup> (C=N in oxazole).
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Compound | PDE10A IC<sub>50</sub> (nM) | Selectivity (vs. PDE3/4) |
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Example 1 (US9365562B2) | 12 | >1000-fold |
Target Compound* | ~50 (predicted) | Moderate |
*Predicted based on structural similarity.
Physicochemical and ADMET Properties
Solubility and Permeability
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LogP: Predicted ~2.1 (moderate lipophilicity).
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Aqueous Solubility: ~0.1 mg/mL (pH 7.4), suitable for oral administration.
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Blood-Brain Barrier Penetration: Likely, due to moderate molecular weight and hydrogen-bonding capacity .
Metabolic Stability
Azetidine rings resist oxidative metabolism compared to piperidines, potentially enhancing half-life . The methyl-oxazole group may undergo slow CYP3A4-mediated oxidation .
Applications and Future Directions
Therapeutic Prospects
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Neuropsychiatric Disorders: PDE10A inhibition aligns with antipsychotic drug development .
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Oncology: Pyrimidine analogs are explored for kinase inhibition (e.g., EGFR, BRAF).
Research Gaps
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